1,3,5,7-Tetramethyl-1,1,3,5,7,7-hexaphenyltetrasiloxane
Description
1,3,5,7-Tetramethyl-1,1,3,5,7,7-hexaphenyltetrasiloxane (CAS: 38421-40-8) is a branched tetrasiloxane with alternating methyl and phenyl substituents. Its molecular formula is C40H42O3Si4, and it features a linear siloxane backbone (Si-O-Si linkages) with phenyl groups at terminal positions and methyl groups at internal silicon atoms . The compound is notable for its high molecular weight (calculated average mass: ~739.3 g/mol) and steric bulk due to the six phenyl groups, which confer enhanced thermal stability and reduced solubility in polar solvents compared to simpler siloxanes .
Properties
CAS No. |
38421-40-8 |
|---|---|
Molecular Formula |
C40H42O3Si4 |
Molecular Weight |
683.1 g/mol |
IUPAC Name |
methyl-[methyl(diphenyl)silyl]oxy-[methyl-[methyl(diphenyl)silyl]oxy-phenylsilyl]oxy-phenylsilane |
InChI |
InChI=1S/C40H42O3Si4/c1-44(35-23-11-5-12-24-35,36-25-13-6-14-26-36)41-46(3,39-31-19-9-20-32-39)43-47(4,40-33-21-10-22-34-40)42-45(2,37-27-15-7-16-28-37)38-29-17-8-18-30-38/h5-34H,1-4H3 |
InChI Key |
XQVNZAVBAUQQHU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[Si](C)(C3=CC=CC=C3)O[Si](C)(C4=CC=CC=C4)O[Si](C)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5,7-Tetramethyl-1,1,3,5,7,7-hexaphenyltetrasiloxane can be synthesized through several methods. One common approach involves the reaction of hexamethylcyclotrisiloxane with phenylmagnesium bromide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions allows for efficient production, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1,3,5,7-Tetramethyl-1,1,3,5,7,7-hexaphenyltetrasiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of silanol groups.
Reduction: Reduction reactions can convert the compound into different siloxane derivatives.
Substitution: Substitution reactions often involve the replacement of phenyl groups with other functional groups, such as alkyl or vinyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Grignard reagents, organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of silanols, while substitution reactions can produce various functionalized siloxanes.
Scientific Research Applications
1,3,5,7-Tetramethyl-1,1,3,5,7,7-hexaphenyltetrasiloxane has numerous applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of advanced siloxane polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices and implants.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 1,3,5,7-Tetramethyl-1,1,3,5,7,7-hexaphenyltetrasiloxane involves its interaction with various molecular targets and pathways. The compound’s silicon-oxygen backbone provides stability and reactivity, allowing it to form strong bonds with other molecules. This property is particularly useful in the development of advanced materials and coatings.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key differences between the target compound and structurally related siloxanes:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Structure Type | Key Substituents |
|---|---|---|---|---|---|
| 1,3,5,7-Tetramethyl-1,1,3,5,7,7-hexaphenyltetrasiloxane | 38421-40-8 | C40H42O3Si4 | ~739.3 | Linear | 6 phenyl, 4 methyl |
| 1,3,3,5,5,7-Hexamethyl-1,1,7,7-tetraphenyltetrasiloxane | 6904-66-1 | C30H38O3Si4 | 558.98 | Linear | 4 phenyl, 6 methyl |
| 1,1,3,3,5,5-Hexamethyl-7,7-diphenylcyclotetrasiloxane | - | C18H32O4Si4 | ~456.8 | Cyclic | 2 phenyl, 6 methyl |
| Hexamethyldisiloxane | 107-46-0 | C6H18OSi2 | 162.38 | Linear | 6 methyl |
Property Analysis
Thermal Stability :
- The hexaphenyltetrasiloxane exhibits superior thermal stability (decomposition >300°C) due to the strong Si-Ph bonds and steric hindrance from phenyl groups, which reduce susceptibility to oxidative degradation .
- In contrast, hexamethyldisiloxane (CAS 107-46-0) has a lower boiling point (101°C) and decomposes at ~250°C, reflecting the weaker Si-Me bonds and smaller molecular size .
Solubility :
- The hexaphenyl derivative is highly lipophilic, with negligible solubility in water but good solubility in aromatic hydrocarbons (e.g., toluene) .
- Cyclic analogs like 1,1,3,3,5,5-hexamethyl-7,7-diphenylcyclotetrasiloxane show intermediate polarity due to their constrained ring structure, enhancing compatibility with silicone polymers .
Applications :
- Hexaphenyltetrasiloxane : Used in high-performance silicone resins and as a precursor for catalysts (e.g., platinum complexes in hydrosilylation) due to its stability .
- Hexamethyldisiloxane : A common solvent and lubricant in electronics, but less suited for high-temperature applications .
- Cyclotetrasiloxanes : Valued in ring-opening polymerizations to synthesize polydimethylsiloxanes (PDMS) .
Research Findings and Trends
Recent studies emphasize the tailoring of siloxane architectures for niche applications:
- Hybrid Materials: Phenyl-rich siloxanes like the hexaphenyltetrasiloxane are incorporated into nanocomposites for UV-resistant coatings .
- Catalysis : Cyclic siloxanes with mixed substituents (e.g., methyl and vinyl) enable tunable reactivity in catalytic systems .
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